molecular formula C11H17BrO B8401936 2-Bromo-1-(octahydro-inden-2-yl)-ethanone

2-Bromo-1-(octahydro-inden-2-yl)-ethanone

Cat. No. B8401936
M. Wt: 245.16 g/mol
InChI Key: RPHDNZDNANSMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563742B2

Procedure details

Octahydro-indene-2-carboxylic acid (490 mg, 2.92 mmol) was treated with MeLi following a method analogous to General Procedure A1 to produce the corresponding methyl ketone. The methyl ketone in MeOH was then treated with pyrrolidone hydrotribromide following a method analogous to General Procedure B1 to produce 2-bromo-1-(octahydro-inden-2-yl)-ethanone (600 mg, 84% overall crude yield). The above obtained bromoketone (150 mg, 0.61 mmol) was treated with 3-[1-(5-methyl-thiophen-2-ylmethyl)-thioureido]-propionic acid tert-butyl ester (150 mg) following a method analogous to General Procedure C to produce the aminothiazole propionic acid ester: 3-{(5-methyl-thiophen-2-ylmethyl)-[4-(octahydro-inden-2-yl)-thiazol-2-yl]-amino}-propionic acid tert-butyl ester.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3]C1C(O)=O.[Li]C.[CH3:15][C:16]([CH3:18])=[O:17].C1CNC(=O)C1.[Br:25][Br-]Br>CO>[Br:25][CH2:15][C:16]([CH:18]1[CH2:1][CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3]1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
C1C(CC2CCCCC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
pyrrolidone hydrotribromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1CC2CCCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.